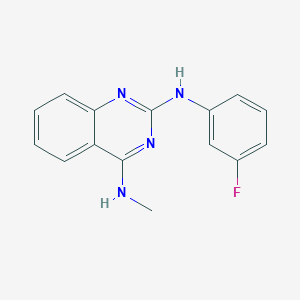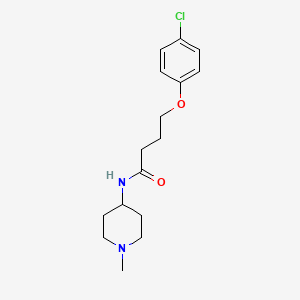
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine, also known as Gefitinib, is a small molecular inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It is used for the treatment of non-small cell lung cancer (NSCLC) in patients who have not responded to chemotherapy.
作用機序
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine works by inhibiting the activity of the EGFR tyrosine kinase. The EGFR is a protein that is overexpressed in many types of cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting the activity of the EGFR, this compound can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activation of downstream signaling pathways that are involved in cell growth and proliferation. It can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One of the main advantages of using N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in lab experiments is its specificity for the EGFR tyrosine kinase. This makes it a valuable tool for studying the role of the EGFR in cancer development and progression. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Careful dosage and administration are necessary to avoid unwanted side effects.
将来の方向性
There are several future directions for the study of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine. One direction is the development of new and more effective inhibitors of the EGFR tyrosine kinase. Another direction is the study of the mechanisms of resistance to this compound in cancer cells. Understanding these mechanisms could lead to the development of new strategies for overcoming resistance and improving the efficacy of this compound in cancer treatment. Finally, the use of this compound in combination with other drugs or therapies is another area of future research. Combinatorial approaches have the potential to improve treatment outcomes and minimize toxicity.
合成法
The synthesis of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine involves several steps. The first step involves the reaction of 3-chloroaniline with methyl anthranilate to form N-methyl-3-anilino methyl anthranilate. The second step involves the reaction of N-methyl-3-anilino methyl anthranilate with 3-fluoroaniline to form this compound. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the EGFR tyrosine kinase. It is particularly effective in the treatment of NSCLC, where it has been shown to improve survival rates in patients who have not responded to chemotherapy. This compound has also been studied for its potential use in other types of cancer such as breast cancer, ovarian cancer, and head and neck cancer.
特性
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-methylquinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4/c1-17-14-12-7-2-3-8-13(12)19-15(20-14)18-11-6-4-5-10(16)9-11/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIKGUCVKULCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=CC=CC=C21)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-difluoro-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5907015.png)
![N-methyl-1-(methylsulfonyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5907019.png)
![3-[(4-phenyl-1-piperazinyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5907025.png)
![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907035.png)
![N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5907044.png)
![4-(4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-pyrimidinyl)morpholine](/img/structure/B5907054.png)
![4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide](/img/structure/B5907068.png)
![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)
